

Standard Enthalpy of Formation of Potassium Peroxide (K₂O₂)

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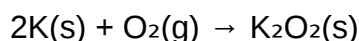
Compound of Interest

Compound Name: Potassium peroxide

Cat. No.: B104564

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The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (298.15 K and 1 atm). For **potassium peroxide**, the reaction is:



Multiple sources report values for the standard enthalpy of formation of solid **potassium peroxide**, which are summarized in the table below. The values are consistently exothermic, indicating that the formation of **potassium peroxide** from its elements is an energetically favorable process.

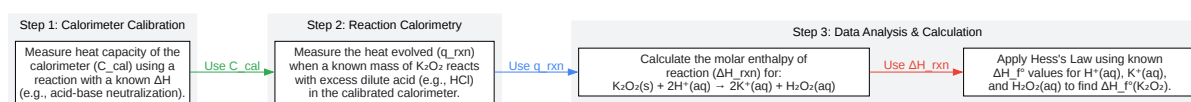
Table 1: Reported Values for the Standard Enthalpy of Formation of K₂O₂(s)

Standard Enthalpy of Formation (ΔH _f °)	Source Citation
-496 kJ/mol	[1][2]
-495.8 kJ/mol	[3]
-494.1 kJ/mol	[4]

Experimental Determination via Solution Calorimetry

Direct measurement of the heat of formation of $\text{K}_2\text{O}_2(\text{s})$ from the direct reaction of potassium and oxygen is experimentally challenging to perform calorimetrically. A more common and practical approach is to use solution calorimetry and apply Hess's Law. This indirect method involves measuring the enthalpy change of a reaction that is easier to control, such as the reaction of **potassium peroxide** with a strong acid.

The overall workflow for this determination is outlined below.



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Figure 1: Conceptual workflow for determining $\Delta H_f^\circ(\text{K}_2\text{O}_2)$ via solution calorimetry.

Representative Experimental Protocol

The following protocol is a representative methodology for determining the enthalpy of reaction of **potassium peroxide** with an acid. It is based on standard solution calorimetry techniques.

[5][6]

Objective: To determine the molar enthalpy of reaction for $\text{K}_2\text{O}_2(\text{s})$ with excess hydrochloric acid and subsequently calculate the standard enthalpy of formation of $\text{K}_2\text{O}_2(\text{s})$.

Materials and Apparatus:

- Coffee-cup calorimeter (e.g., two nested polystyrene cups with a lid)[7]
- Magnetic stirrer and stir bar
- Digital thermometer (precision of $\pm 0.1^\circ\text{C}$)
- Analytical balance (precision of $\pm 0.001\text{ g}$)

- **Potassium peroxide** (K_2O_2), solid
- 1.0 M Hydrochloric acid (HCl) solution
- Standardized 1.0 M Sodium hydroxide (NaOH) solution for calorimeter calibration
- Deionized water

Procedure:

Part A: Determination of the Calorimeter Heat Capacity (C_{cal})

- Assemble the calorimeter. Place 50.0 mL of 1.0 M HCl into the calorimeter, insert the magnetic stir bar, and place it on the magnetic stirrer.
- Place the lid on the calorimeter, insert the thermometer, and begin stirring.
- Allow the system to reach thermal equilibrium and record the temperature every 30 seconds for 3 minutes to establish a baseline initial temperature ($T_{initial_acid}$).
- Measure 50.0 mL of 1.0 M NaOH into a separate beaker and record its temperature. Ensure it is the same as the acid's initial temperature.
- Rapidly add the 50.0 mL of NaOH to the calorimeter, replace the lid, and continue stirring.
- Record the temperature every 30 seconds for 8-10 minutes until a stable cooling trend is observed.
- Plot temperature versus time and extrapolate the cooling curve back to the time of mixing to determine the maximum temperature (T_{final}).^[8]
- Calculate the heat released by the neutralization reaction (q_{neut}), for which ΔH is known (-55.8 kJ/mol).
- Calculate the heat absorbed by the solution (q_{soln}) using its mass, specific heat capacity (assume 4.18 J/g \cdot °C), and the temperature change ($\Delta T = T_{final} - T_{initial}$).
- The heat absorbed by the calorimeter (q_{cal}) is the difference: $q_{cal} = q_{neut} - q_{soln}$.

- The heat capacity of the calorimeter is $C_{\text{cal}} = q_{\text{cal}} / \Delta T$.

Part B: Enthalpy of Reaction of K_2O_2

- Thoroughly clean and dry the calorimeter.
- Place 100.0 mL of 1.0 M HCl into the calorimeter and establish the initial temperature (T_{initial}) as in Part A.
- Accurately weigh approximately 1.0-1.5 g of K_2O_2 and record the exact mass.
- Rapidly add the weighed K_2O_2 to the acid in the calorimeter, replace the lid, and continue stirring.
- Record the temperature every 30 seconds for 10-15 minutes, monitoring the reaction (which produces potassium chloride and hydrogen peroxide) until a stable cooling trend is established.
- Plot temperature versus time and determine the corrected maximum temperature (T_{final}) by extrapolation.[9]

Data Analysis and Calculations:

- Calculate the temperature change, $\Delta T = T_{\text{final}} - T_{\text{initial}}$.
- Calculate the total heat absorbed by the system (solution and calorimeter), q_{sys} : $q_{\text{sys}} = (\text{mass}_{\text{solution}} * c_{\text{solution}} * \Delta T) + (C_{\text{cal}} * \Delta T)$ (Assume the density and specific heat of the final solution are close to that of water).
- The heat of reaction (q_{rxn}) is equal in magnitude but opposite in sign to the heat absorbed by the system: $q_{\text{rxn}} = -q_{\text{sys}}$.
- Calculate the moles of K_2O_2 reacted.
- Determine the molar enthalpy of reaction (ΔH_{rxn}) in kJ/mol: $\Delta H_{\text{rxn}} = q_{\text{rxn}} / \text{moles of } \text{K}_2\text{O}_2$.

- Using the determined ΔH_{rxn} for the reaction $\text{K}_2\text{O}_2(\text{s}) + 2\text{HCl}(\text{aq}) \rightarrow 2\text{KCl}(\text{aq}) + \text{H}_2\text{O}_2(\text{aq})$, apply Hess's Law to find ΔH_f° for $\text{K}_2\text{O}_2(\text{s})$: $\Delta H_{\text{rxn}} = [2\Delta H_f^\circ(\text{KCl}, \text{aq}) + \Delta H_f^\circ(\text{H}_2\text{O}_2, \text{aq})] - [\Delta H_f^\circ(\text{K}_2\text{O}_2, \text{s}) + 2\Delta H_f^\circ(\text{HCl}, \text{aq})]$
- Rearrange the equation to solve for $\Delta H_f^\circ(\text{K}_2\text{O}_2, \text{s})$, using known standard enthalpy of formation values for the other species.

Theoretical Calculation via Born-Haber Cycle

The Born-Haber cycle is a theoretical application of Hess's Law that allows for the calculation of the lattice energy or the standard enthalpy of formation of an ionic compound by breaking down the formation process into a series of discrete steps for which enthalpy changes are known.

Table 2: Thermodynamic Data for the Born-Haber Cycle of K_2O_2

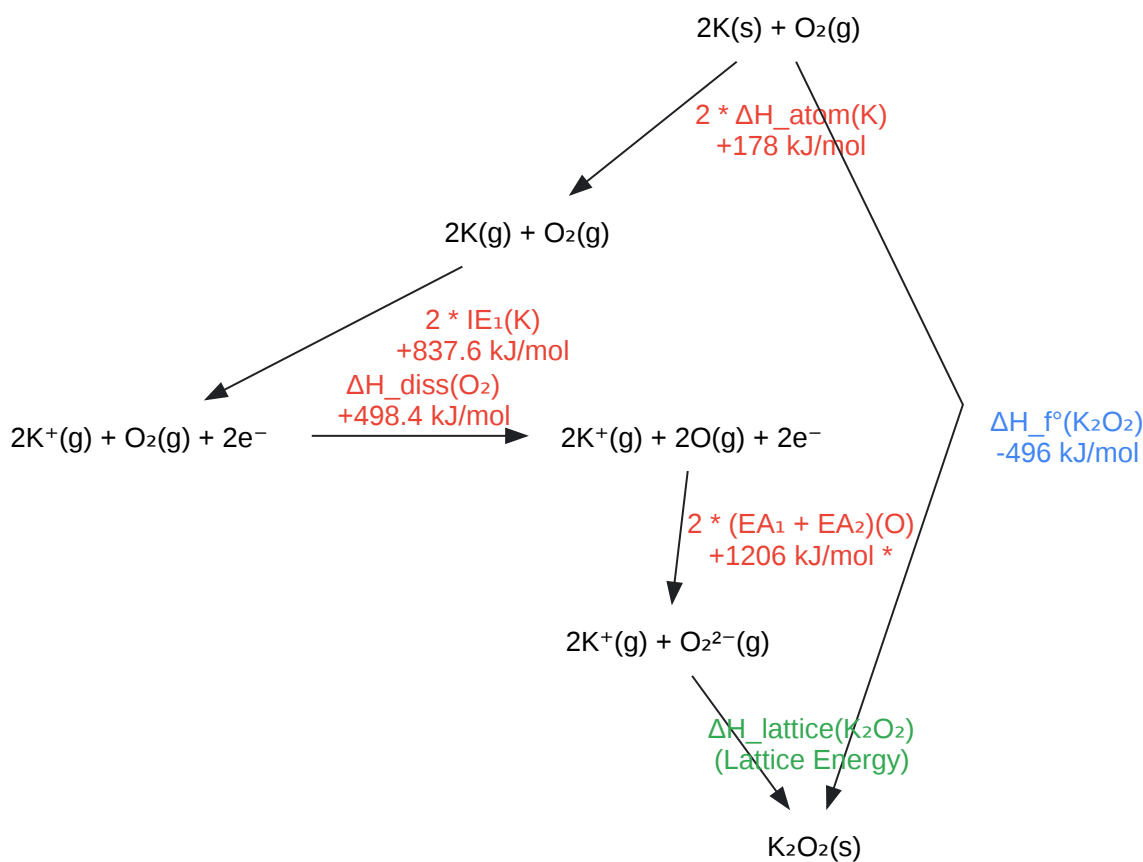
Thermodynamic Quantity	Process	Enthalpy Change (kJ/mol)	Source Citation
Enthalpy of Atomization of K	$\text{K}(\text{s}) \rightarrow \text{K}(\text{g})$	+89	[4]
First Ionization Energy of K	$\text{K}(\text{g}) \rightarrow \text{K}^+(\text{g}) + \text{e}^-$	+418.8	[2]
Bond Dissociation Energy of O_2	$\text{O}_2(\text{g}) \rightarrow 2\text{O}(\text{g})$	+498.4	[10]
First Electron Affinity of O	$\text{O}(\text{g}) + \text{e}^- \rightarrow \text{O}^-(\text{g})$	-141	[11][12]
Second Electron Affinity of O	$\text{O}^-(\text{g}) + \text{e}^- \rightarrow \text{O}^{2-}(\text{g})$	+744	[11]
Lattice Energy of K_2O_2	$2\text{K}^+(\text{g}) + \text{O}_2^{2-}(\text{g}) \rightarrow \text{K}_2\text{O}_2(\text{s})$	-2238 (for K_2O) *	[13]

Note: The specific lattice energy for K_2O_2 is not readily available in the provided search results. The value for K_2O is used here for illustrative purposes of the cycle's structure. The peroxide

ion (O_2^{2-}) formation is a two-step process from $\text{O}_2(\text{g})$, not O^{2-} .

The formation of the peroxide ion (O_2^{2-}) from $\text{O}_2(\text{g})$ involves breaking the $\text{O}=\text{O}$ bond and then adding two electrons. A more direct value for the formation of the gaseous peroxide dianion is needed for an accurate calculation.

The diagram below illustrates the energetic steps involved in the formation of one mole of solid **potassium peroxide** from its constituent elements in their standard states.



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Figure 2: Born-Haber cycle for the formation of **potassium peroxide** (K_2O_2).

According to Hess's Law, the enthalpy of formation is the sum of the enthalpy changes of all other steps in the cycle:

$$\Delta H_f^\circ = (2 * \Delta H_{\text{atom}}(K)) + (2 * IE_1(K)) + \Delta H_{\text{diss}}(O_2) + \Delta H_f(O_2^{2-}, g) + \Delta H_{\text{lattice}}$$

This theoretical cycle highlights the interplay of various energetic factors that contribute to the overall stability of the ionic compound. The large exothermic lattice energy is a key driving force in the formation of stable ionic solids.^[14]

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